Protodeboronation Susceptibility of Thiazole-4-Boronic Ester vs. Thiazole-5-Boronic Ester Regioisomers
The C4‑boronate position on the thiazole ring is substantially more labile than the C5 position. Literature data for the closely related 5‑thiazolyl boronic acid show a half‑life of only 25–50 s at pH 7 (70 °C) [1]. The C4‑regioisomer, being adjacent to the ring nitrogen, is expected to be even more prone to protodeboronation, which is consistent with the primary literature categorizing these substrates as ‘unstable’ and synthetically challenging [2]. Pinacol esterification partially mitigates this liability.
| Evidence Dimension | Protodeboronation half-life (t₀.₅) under aqueous basic conditions |
|---|---|
| Target Compound Data | t₀.₅ expected < 50 s at pH 7, 70 °C (C4‑thiazole‑BPin, inferred from 5‑thiazolyl B‑acid data) |
| Comparator Or Baseline | 5‑Thiazolyl boronic acid: t₀.₅ ≈ 25–50 s (pH 7, 70 °C) [1] |
| Quantified Difference | C4‑boronate ≳ 5‑thiazolyl boronic acid lability; both dramatically less stable than 3‑/4‑pyridyl boronic acids (t₀.₅ > 1 week) [1] |
| Conditions | 50% aq. dioxane, 70 °C, pH 7–12 (based on published protodeboronation profiles for heteroaryl boronates) |
Why This Matters
Procurement and handling protocols must account for shelf‑life degradation; improper storage of a C4‑thiazole‑BPin will cause coupling failure, a risk absent in stabler C5‑ or pyridyl‑boronic esters.
- [1] Cox, P. A. et al. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles. J. Am. Chem. Soc. 2016, 138, 9145–9156. View Source
- [2] Henry Pei et al. Preparation of thiazole-4-boronic esters through palladium-catalyzed cross-coupling reactions. ACS Fall 2025, Poster Board #583. View Source
